E3 Ligase Ligand-linker Conjugate 51
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Overview
Description
E3 Ligase Ligand-linker Conjugate 51 is a part of the proteolysis-targeting chimeras (PROTACs) family. These compounds are designed to induce targeted protein degradation by forming a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of the target protein . This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, making it a crucial tool in the field of targeted protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 51 involves the conjugation of a ligand for the E3 ubiquitin ligase with a linker. The process typically starts with the preparation of the ligand and the linker separately, followed by their conjugation under specific reaction conditions. Common reagents used in these reactions include primary amines and DIPEA in DMF at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as immunoblotting and mass spectrometry are used to measure protein levels and screen for active PROTACs.
Chemical Reactions Analysis
Types of Reactions
E3 Ligase Ligand-linker Conjugate 51 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted products .
Scientific Research Applications
E3 Ligase Ligand-linker Conjugate 51 has a wide range of scientific research applications, including:
Chemistry: Used in the development of new chemical reactions and synthetic methods.
Biology: Employed in the study of protein degradation and cellular processes.
Medicine: Utilized in the development of targeted therapies for various diseases, including cancer.
Industry: Applied in the production of pharmaceuticals and other chemical products.
Mechanism of Action
E3 Ligase Ligand-linker Conjugate 51 exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the ubiquitination of the target protein, leading to its degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in maintaining cellular homeostasis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to E3 Ligase Ligand-linker Conjugate 51 include:
Uniqueness
This compound is unique due to its specific ligand-linker combination, which provides distinct binding properties and degradation efficiency. This uniqueness makes it a valuable tool in the field of targeted protein degradation .
Properties
Molecular Formula |
C28H36N4O7 |
---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
tert-butyl 4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]oxypiperidine-1-carboxylate |
InChI |
InChI=1S/C28H36N4O7/c1-28(2,3)39-27(37)31-14-10-19(11-15-31)38-18-8-12-30(13-9-18)17-4-5-20-21(16-17)26(36)32(25(20)35)22-6-7-23(33)29-24(22)34/h4-5,16,18-19,22H,6-15H2,1-3H3,(H,29,33,34) |
InChI Key |
FAJMZGCRTMDZSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Origin of Product |
United States |
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